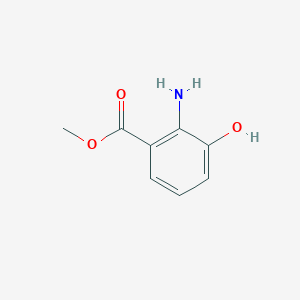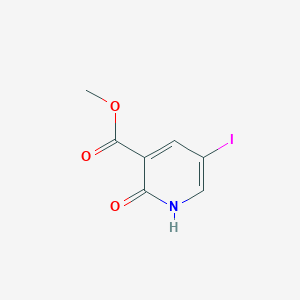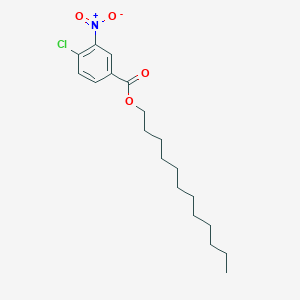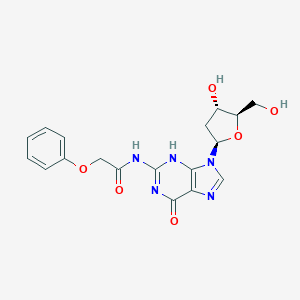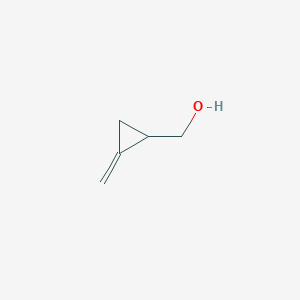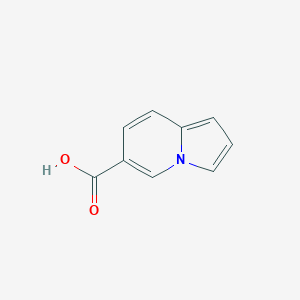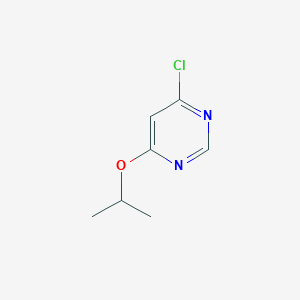
4-氯-6-异丙氧嘧啶
描述
4-Chloro-6-isopropoxypyrimidine (4-Cl-6-IP) is a heterocyclic compound that has been widely studied in scientific research. It is a member of the pyrimidine family, and its structure is composed of nitrogen and chlorine atoms. 4-Cl-6-IP has been studied for its potential applications in various fields, such as synthetic chemistry, medical research, and drug development.
科学研究应用
气相互变异构平衡研究: Sánchez 等人 (2007) 的研究调查了 4-羟基嘧啶及其酮式的气相互变异构平衡。这项研究有助于了解嘧啶衍生物的物理和化学性质,这与各种科学应用有关 (Sánchez 等人,2007).
抗病毒活性: Holý 等人 (2002) 探索了 6-羟基嘧啶的抗病毒特性。他们发现某些嘧啶衍生物抑制了疱疹病毒和逆转录病毒的复制,突出了这些化合物在抗病毒疗法中的潜在用途 (Holý 等人,2002).
电化学合成应用: Sengmany 等人 (2011) 报道了一种使用 4-氨基-6-氯嘧啶的官能化芳基嘧啶的电化学合成方法。这种创新方法可能对药物和其他化学品的合成产生影响 (Sengmany 等人,2011).
在有机溶剂中的溶解度: Yao 等人 (2017) 对 2-氨基-4-氯-6-甲氧嘧啶在各种有机溶剂中的溶解度进行了热力学研究。了解溶解度对于这些化合物在制药和化学工业中的实际应用至关重要 (Yao 等人,2017).
吡啶反应性中间体: Connon 和 Hegarty (2004) 研究了吡啶中间体的亲二烯性。这项研究对于理解嘧啶衍生物在有机合成中的反应性可能具有重要意义 (Connon 和 Hegarty,2004).
镇痛和抗炎药: Chhabria 等人 (2007) 评估了一些嘧啶作为镇痛和抗炎药的潜力。该研究表明,某些嘧啶衍生物可能具有药用应用 (Chhabria 等人,2007).
杂环化学研究: Sazonov 和 Safonova (1973) 研究了某些嘧啶与 α-氯乙酰乙酸酯的反应。这类研究有助于扩展对杂环化学的理解 (Sazonov 和 Safonova,1973).
安全和危害
属性
IUPAC Name |
4-chloro-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWKDAIBLSRPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469567 | |
| Record name | 4-CHLORO-6-ISOPROPOXYPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83774-13-4 | |
| Record name | 4-CHLORO-6-ISOPROPOXYPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(propan-2-yloxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


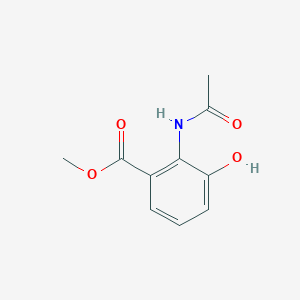
![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
